molecular formula C7Cl2F6 B1304057 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride CAS No. 4284-10-0

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Cat. No.: B1304057
CAS No.: 4284-10-0
M. Wt: 268.97 g/mol
InChI Key: GMAAQKFDAJMAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a chemical compound with the molecular formula C7Cl2F6. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its high purity, typically greater than 98.0% as determined by gas chromatography . It is used in various chemical applications due to its unique properties, including its stability and reactivity under specific conditions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the target biomolecule, altering its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular behavior. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of the cell, affecting energy production and other essential cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these subcellular locations can modulate its interactions with other biomolecules and influence its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride typically involves the fluorination of chlorinated aromatic compounds. One common method includes the reaction of 3,5-dichlorobenzotrifluoride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction conditions to maintain product quality. The compound is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability. This combination makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F6/c8-2-4(10)1(7(13,14)15)5(11)3(9)6(2)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAAQKFDAJMAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382127
Record name 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-10-0
Record name 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.